Pharmaceutical Impurity Limit: Head-to-Head Comparison of the 5,7′-Isomer vs. API Purity Specifications
In Indigotindisulfonate Sodium API manufactured for pharmaceutical use, the 5,7′-isomer (Impurity A) is controlled to ≤0.15% of total peak area, as specified in the purification process patent US11499050B2. This is a direct comparator-based specification: the target compound is the impurity being measured, while the API itself (the 5,5′-isomer) must comprise ≥99% purity with total impurities <1.0% [1]. This establishes the 5,7′-isomer as the critical marker for API purity verification.
| Evidence Dimension | Acceptable impurity level in pharmaceutical-grade API |
|---|---|
| Target Compound Data | ≤0.15% (Impurity A, 5,7′-isomer) |
| Comparator Or Baseline | Indigotindisulfonate Sodium API (5,5′-isomer): purity ≥99%, total impurities <1.0% |
| Quantified Difference | Target compound is limited to 0.15% maximum; API purity is at least 99% |
| Conditions | HPLC analysis; patent-directed purification process for crystalline Form I of Indigotindisulfonate Sodium |
Why This Matters
Procurement of the 5,7′-isomer reference standard is mandatory for any laboratory performing release testing or stability studies on Indigotindisulfonate Sodium drug substance to demonstrate compliance with this ≤0.15% impurity threshold.
- [1] US Patent US11499050B2, 'Process for the preparation of indigotindisulfonate sodium (indigo carmine),' column 193–199, 2022. View Source
